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molecular formula C15H19NO3 B1297405 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 39514-19-7

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No. B1297405
M. Wt: 261.32 g/mol
InChI Key: JYFGIESQUYQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04621087

Procedure details

The anion of ethyl 3-oxo-1-phenylmethyl-4-piperidinecarboxylate is prepared according to Example 1(a) above, from 30.7 g (0.1 mole) of 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate in 700 ml of toluene and 5 g (0.1 mole) of 50% strength sodium hydride.
Name
4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:20])[CH2:5][N:6]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11])C.[H-].[Na+].[C:23]1(C)C=CC=C[CH:24]=1>>[O:20]=[C:4]1[CH:9]([C:10]([O:12][CH2:23][CH3:24])=[O:11])[CH2:8][CH2:7][N:6]([CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:5]1 |f:1.2|

Inputs

Step One
Name
4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Quantity
30.7 g
Type
reactant
Smiles
C(C)OC(CN(CCCC(=O)[O-])CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CN(CCC1C(=O)OCC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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